2-(diethylamino)ethyl 2-butoxybenzoate
Description
2-(Diethylamino)ethyl 2-butoxybenzoate (CAS 73728-39-9) is an ester derivative of benzoic acid featuring a diethylaminoethyl ester group and a 2-butoxy substituent. Its molecular formula is C₁₅H₂₃NO₃, yielding a molecular weight of 265.35 g/mol (calculated). The compound’s structure combines a lipophilic butoxy group with a polar tertiary amine, enabling applications in pharmaceutical intermediates or specialty chemical synthesis. Key properties include:
- Solubility: Likely soluble in organic solvents (e.g., ethanol, dichloromethane) due to the diethylamino group’s basicity and ester functionality.
- Spectroscopic Features: Distinct NMR signals for the diethylaminoethyl group (e.g., δ ~2.5–3.5 ppm for N–CH₂ protons) and butoxy chain (δ ~0.8–1.7 ppm for methyl/methylene groups) .
Properties
CAS No. |
73728-39-9 |
|---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2-butoxybenzoate |
InChI |
InChI=1S/C17H27NO3/c1-4-7-13-20-16-11-9-8-10-15(16)17(19)21-14-12-18(5-2)6-3/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
KHYMHBOHKZSTSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 2-butoxybenzoate involves the esterification of 4-amino-3-butoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of 2-(diethylamino)ethyl 2-butoxybenzoate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 2-butoxybenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The amino group in the benzoate ring can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically conducted using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-(diethylamino)ethyl 2-butoxybenzoate has a wide range of applications in scientific research:
Mechanism of Action
2-(diethylamino)ethyl 2-butoxybenzoate exerts its effects by blocking sodium channels in nerve cells, thereby inhibiting the propagation of nerve impulses. This action results in localized numbness and pain relief . The compound targets specific molecular pathways involved in nerve signal transmission, making it effective as a local anesthetic .
Comparison with Similar Compounds
Ethyl 2-Methoxybenzoate (CAS 7335-26-4)
- Structure: Differs in substituents (methoxy at 2-position, ethyl ester vs. diethylaminoethyl ester).
- Molecular Weight : 180.20 g/mol .
- Physical Properties: Solubility in ethanol: High (similar to aromatic esters). Lower volatility compared to 2-butoxy derivative due to smaller molecular size.
- Applications : Used in flavor/fragrance industries, compliant with JECFA/FCC standards for food additives .
- Key Contrast: Lacks the basic diethylamino group, reducing solubility in acidic aqueous systems compared to the target compound.
2-(Diethylamino)ethyl 4-Aminobenzoate (CAS 59-46-1)
- Structure: Substitutes 2-butoxy with a 4-amino group.
- Applications: Restricted to laboratory research (non-pharmaceutical/non-household) due to safety considerations .
- Safety Profile: Requires handling precautions (e.g., ventilation, protective equipment) typical of amino-containing compounds .
2-(Diethylamino)ethyl 4-Amino-3-Butoxybenzoate Hydrochloride
2-(Diethylamino)ethyl p-(Ethylthio)benzoate
- Structure : Replaces 2-butoxy with p-ethylthio group.
- Key Differences: Electron Effects: Ethylthio is electron-donating (similar to butoxy) but introduces sulfur, altering redox properties. Applications: Supplier data (2 listed) indicate industrial use as a specialty monomer or intermediate .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Impurities like 2-(4-chlorophenyl) derivatives suggest halogenated intermediates may form during synthesis of analogs.
- Spectroscopic Differentiation: IR and NMR can distinguish between butoxy/methoxy/amino substituents (e.g., methoxy C–O stretch at ~1250 cm⁻¹ vs. butoxy C–O at ~1200 cm⁻¹) .
- Biological Activity: Hydrochloride salts (e.g., 4-amino-3-butoxy analog) show enhanced bioavailability, critical for pharmacological studies .
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